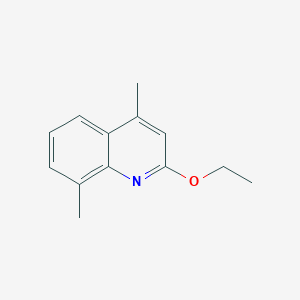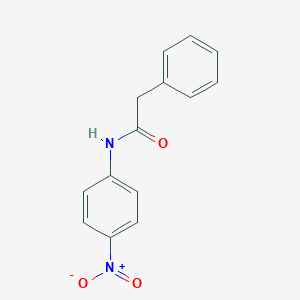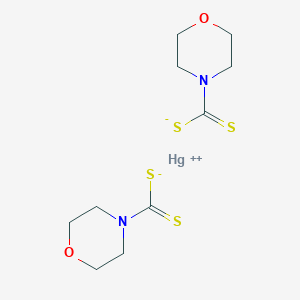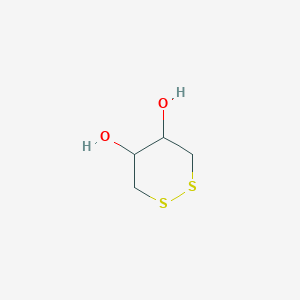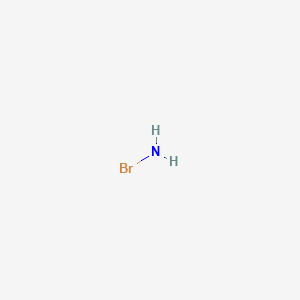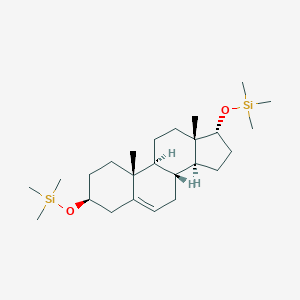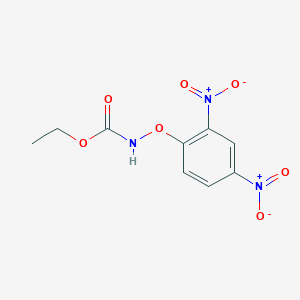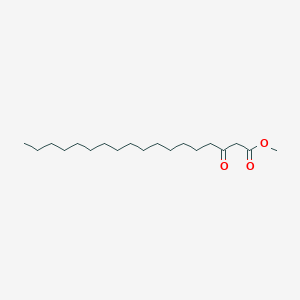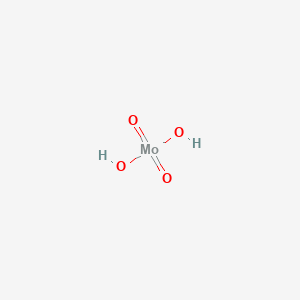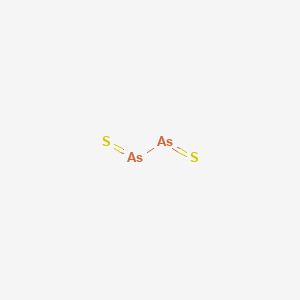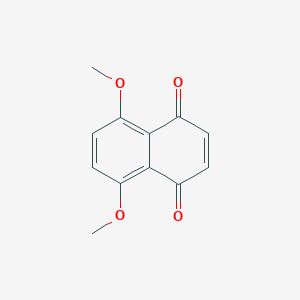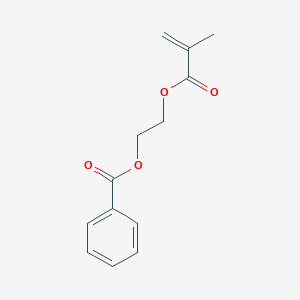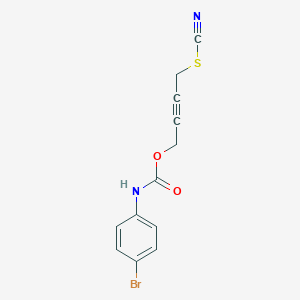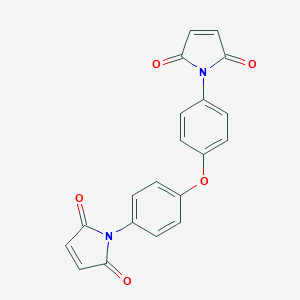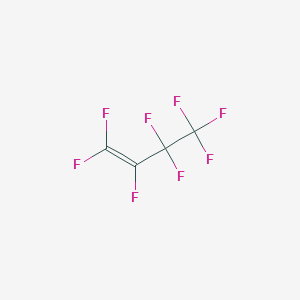
Perfluoro-1-butene
Vue d'ensemble
Description
Perfluoro-1-butene is a fluorinated compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is a colorless liquid with a molecular formula of C4F8 and is highly stable and inert. Perfluoro-1-butene is used in the production of high-performance materials, electronic components, and medical devices.
Mécanisme D'action
The mechanism of action of perfluoro-1-butene is not fully understood. However, it is known that perfluoro-1-butene is highly stable and inert, and it does not react with most chemicals. This property makes it an ideal material for use in various applications where stability and inertness are required.
Effets Biochimiques Et Physiologiques
Perfluoro-1-butene has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that exposure to perfluoro-1-butene can cause respiratory tract irritation, eye irritation, and skin irritation. Long-term exposure to perfluoro-1-butene may also cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
Perfluoro-1-butene has several advantages for use in lab experiments. It is highly stable and inert, which makes it an ideal material for use in experiments where stability and inertness are required. It is also easy to handle and transport, and it has a long shelf life. However, perfluoro-1-butene is expensive, and it may not be readily available in some areas.
Orientations Futures
There are several future directions for the study of perfluoro-1-butene. One direction is to study its potential applications in the field of renewable energy, such as in the production of solar cells and batteries. Another direction is to study its potential applications in the field of biomedicine, such as in the production of drug delivery systems and tissue engineering materials. Additionally, further studies are needed to fully understand the biochemical and physiological effects of perfluoro-1-butene and its potential health risks.
In conclusion, perfluoro-1-butene is a highly stable and inert fluorinated compound with potential applications in various fields. Its unique properties make it an ideal material for use in high-performance materials, electronic components, and medical devices. While further research is needed to fully understand its biochemical and physiological effects, perfluoro-1-butene has the potential to be a valuable material for use in various applications.
Méthodes De Synthèse
Perfluoro-1-butene can be synthesized by several methods, including the reaction of perfluorinated alkyl iodides with lithium aluminum hydride, the reaction of perfluoro-1-bromoalkanes with potassium fluoride, and the reaction of perfluoroalkenes with perfluoroalkyl iodides in the presence of a nickel catalyst. Among these methods, the reaction of perfluoro-1-bromoalkanes with potassium fluoride is the most commonly used method for the synthesis of perfluoro-1-butene.
Applications De Recherche Scientifique
Perfluoro-1-butene has been extensively studied for its potential applications in various fields. In the field of materials science, perfluoro-1-butene is used to produce high-performance materials such as fluorinated polymers, coatings, and films. In the field of electronics, perfluoro-1-butene is used to produce electronic components such as printed circuit boards, display panels, and semiconductors. In the field of medicine, perfluoro-1-butene is used to produce medical devices such as catheters, implants, and prosthetics.
Propriétés
IUPAC Name |
1,1,2,3,3,4,4,4-octafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJOQYFQSQJDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880133 | |
| Record name | Octafluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro-1-butene | |
CAS RN |
357-26-6, 11070-66-9 | |
| Record name | Perfluoro-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butene, octafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octafluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



